molecular formula C18H35NO B14396066 1-(Dibutylamino)-3,7-dimethyloct-6-EN-2-one CAS No. 89434-25-3

1-(Dibutylamino)-3,7-dimethyloct-6-EN-2-one

Cat. No.: B14396066
CAS No.: 89434-25-3
M. Wt: 281.5 g/mol
InChI Key: XBRXNCKWSIJVAU-UHFFFAOYSA-N
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Description

1-(Dibutylamino)-3,7-dimethyloct-6-EN-2-one is an organic compound characterized by its unique structure, which includes a dibutylamino group and a dimethylated octene backbone

Preparation Methods

The synthesis of 1-(Dibutylamino)-3,7-dimethyloct-6-EN-2-one typically involves the reaction of cyanuric chloride with dibutylamine . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Dibutylamino)-3,7-dimethyloct-6-EN-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(Dibutylamino)-3,7-dimethyloct-6-EN-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(Dibutylamino)-3,7-dimethyloct-6-EN-2-one involves its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors by binding to their active sites. This interaction can lead to changes in cellular pathways, influencing various biological processes .

Comparison with Similar Compounds

1-(Dibutylamino)-3,7-dimethyloct-6-EN-2-one can be compared with other similar compounds such as:

    1-(Dibutylamino)-3,7-dimethyloctane: Lacks the double bond present in this compound, resulting in different chemical reactivity.

    1-(Dibutylamino)-3,7-dimethyloct-6-EN-2-ol: Contains a hydroxyl group, which alters its solubility and reactivity.

    1-(Dibutylamino)-3,7-dimethyloct-6-EN-2-thiol: The presence of a thiol group provides different redox properties

These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.

Properties

CAS No.

89434-25-3

Molecular Formula

C18H35NO

Molecular Weight

281.5 g/mol

IUPAC Name

1-(dibutylamino)-3,7-dimethyloct-6-en-2-one

InChI

InChI=1S/C18H35NO/c1-6-8-13-19(14-9-7-2)15-18(20)17(5)12-10-11-16(3)4/h11,17H,6-10,12-15H2,1-5H3

InChI Key

XBRXNCKWSIJVAU-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC(=O)C(C)CCC=C(C)C

Origin of Product

United States

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